molecular formula C5H4N4S B167717 Thiazolo[5,4-d]pyrimidin-7-amine CAS No. 2846-90-4

Thiazolo[5,4-d]pyrimidin-7-amine

Cat. No. B167717
CAS RN: 2846-90-4
M. Wt: 152.18 g/mol
InChI Key: XLQTXFKCBDQZSN-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]pyrimidin-7-amine is a compound that has been studied for its potential applications in various fields. A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents .


Synthesis Analysis

The synthesis of Thiazolo[5,4-d]pyrimidin-7-amine involves several steps. New compounds with a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure were synthesized and evaluated in vitro for their affinity and/or potency at the human (h) A1, hA2A, hA2B, and hA3 adenosine receptors (ARs) .


Molecular Structure Analysis

The molecular structure of Thiazolo[5,4-d]pyrimidin-7-amine is complex. New compounds with a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure were synthesized . The X-ray diffraction data analysis indicated that 3-(4-fluoropheny)l-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (2e) crystallized as a semi-solvate in the triclinic space group P–1 .


Chemical Reactions Analysis

The chemical reactions involving Thiazolo[5,4-d]pyrimidin-7-amine are complex and can involve various steps. The synthesis of Thiazolo[5,4-d]pyrimidin-7-amine involves several steps .

Scientific Research Applications

Synthesis and Library Development

Thiazolo[5,4-d]pyrimidin-7-amine and its derivatives have been explored for their potential in pharmaceutical activities, making them an attractive scaffold for drug discovery. A novel protocol for synthesizing libraries of 7-aminothiazolo[5,4-d]pyrimidine has been developed, utilizing Dimroth rearrangement to achieve a fused heterocyclic thiazolo[5,4-d]pyrimidine core. This method allows for diversification through various chemical reactions, producing compounds with calculated physicochemical properties and drug-likeness (Lim, Abdildinova, & Gong, 2021).

Design for Specific Receptor Affinity

Novel thiazolo[5,4-d]pyrimidine derivatives have been designed and synthesized with high affinity for adenosine receptors, specifically A1 and A2A. These compounds, particularly one with the structure 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, have shown significant potential in animal models for conditions like depression (Varano et al., 2021).

Development of Heterocyclic Systems

New classes of compounds such as thiazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized from 2-aminothiazolo[5,4-d]pyrimidines. This development introduces novel heterocyclic systems, expanding the range of potential applications in medicinal chemistry (Moradi, Eshghi, & Bakavoli, 2016).

Application in Drug Discovery

Thiazolo[5,4-d]pyrimidines have been recognized as a privileged scaffold in drug discovery due to their structural resemblance to purines. These compounds have been developed and utilized in medicinal chemistry, exhibiting a broad range of pharmacological activities, including anti-inflammatory and anticancer properties (Kuppast & Fahmy, 2016).

Antiproliferative and Apoptosis-Inducing Activities

Thiazolo[5,4-d]pyrimidines synthesized using a KF/alumina catalyst have shown promising results in antiproliferative activity against various cancer cell lines. Certain analogs have been identified with significant activity and apoptosis-inducing properties, suggesting their potential as cancer therapeutics (Singh et al., 2013).

Future Directions

The future directions for research on Thiazolo[5,4-d]pyrimidin-7-amine could include further studies on its potential as an anticancer agent , as well as further investigation into its physical and chemical properties.

properties

IUPAC Name

[1,3]thiazolo[5,4-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQTXFKCBDQZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)SC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325618
Record name Thiazolo[5,4-d]pyrimidin-7-amine
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Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[5,4-d]pyrimidin-7-amine

CAS RN

2846-90-4
Record name Thiazolo[5,4-d]pyrimidin-7-amine
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Record name Thiazolo[5,4-d]pyrimidin-7-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
WJ Xue, YH Deng, ZH Yan, JP Liu, Y Liu… - Chemistry & …, 2019 - Wiley Online Library
Angiogenesis is crucial for tumor growth and inhibition of angiogenesis has been regarded as a promising approach for cancer therapy. Vascular endothelial growth factor receptor‐2 (…
Number of citations: 4 onlinelibrary.wiley.com
F Varano, D Catarzi, F Vincenzi, M Betti… - Journal of Medicinal …, 2016 - ACS Publications
In this study, we describe the design and synthesis of new N 5 -substituted-2-(2-furanyl) thiazolo[5,4-d]pyrimidine-5,7-diamines (2–18) and their pharmacological characterization as A …
Number of citations: 51 pubs.acs.org
KE Andersen, M Hammad… - Liebigs Annalen der …, 1986 - Wiley Online Library
5‐(Acylamino)‐2‐methyl‐4‐thiazolecarboxamides 1 have been converted into a series of N‐arylthiazolo[5,4‐d]pyrimidin‐7‐amines 2 and 9‐aryl‐1,9‐dihydro‐6H‐purine‐6‐thiones 3 by …
F Varano, D Catarzi, F Vincenzi, M Falsini… - European Journal of …, 2018 - Elsevier
This paper describes the synthesis and characterization of N 5 -(hetero)arylalkyl-substituted-thiazolo [5,4-d]pyrimidine-5,7-diamine derivatives (4–19) as novel human (h) A 2A …
Number of citations: 13 www.sciencedirect.com
F Varano, D Catarzi, E Vigiani, D Dal Ben, M Buccioni… - Pharmaceuticals, 2021 - mdpi.com
New compounds with a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure were synthesized and evaluated in vitro for their affinity and/or potency at the human (h) A 1 , hA 2A , hA …
Number of citations: 3 www.mdpi.com
F Varano, D Catarzi, E Vigiani, F Vincenzi, S Pasquini… - Pharmaceuticals, 2020 - mdpi.com
The therapeutic use of A 2A adenosine receptor (AR) antagonists for the treatment of neurodegenerative disorders, such as Parkinson and Alzheimer diseases, is a very promising …
Number of citations: 9 www.mdpi.com
F Varano, D Catarzi, M Falsini, F Vincenzi… - Bioorganic & Medicinal …, 2018 - Elsevier
In this study a new set of thiazolo[5,4-d]pyrimidine derivatives was synthesized. These derivatives bear different substituents at positions 2 and 5 of the thiazolopyrimidine core while …
Number of citations: 17 www.sciencedirect.com
WM Basyouni, SY Abbas… - Journal of …, 2021 - Wiley Online Library
7‐Chloro‐2‐(propylthio)thiazolo[5,4‐d]pyrimidine 4 was prepared and used as a precursor for synthesizing new derivatives of thiazolo[5,4‐d]pyrimidine through the nucleophilic …
Number of citations: 8 onlinelibrary.wiley.com
BVVS Kumar, SP Douglas, S Palle - Chemical Data Collections, 2022 - Elsevier
A novel library of 1,2,3-triazole incorporated thiazolo[5,4-d]pyrimidine (10a-j) derivatives have been designed synthesized and characterized by analytical techniques. Further, these …
Number of citations: 0 www.sciencedirect.com
J Liu, AE Fitzgerald, AD Lebsack… - … Process Research & …, 2011 - ACS Publications
An efficient and practical synthesis of a TRPV1 inhibitor bearing a thiazolo[5,4-d]pyrimidine core was developed. The initial synthesis was modified to facilitate acylation of 5-…
Number of citations: 5 pubs.acs.org

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